2-Cyano-5-(trifluoromethyl)phenylboronic acid
Overview
Description
“2-Cyano-5-(trifluoromethyl)phenylboronic acid” is a chemical compound with the molecular formula C8H5BF3NO2 . It is used in various chemical reactions and has a molecular weight of 214.94 .
Molecular Structure Analysis
The molecular structure of “2-Cyano-5-(trifluoromethyl)phenylboronic acid” consists of a phenyl ring substituted with a cyano group at the 2nd position and a trifluoromethyl group at the 5th position .
Physical And Chemical Properties Analysis
“2-Cyano-5-(trifluoromethyl)phenylboronic acid” is a solid compound . The introduction of the -OCF3 group influences the acidity of similar compounds, depending on the position of a substituent .
Scientific Research Applications
Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of Application : The compound has been synthesized and tested for its antimicrobial properties .
- Methods of Application : The compound was synthesized and then tested against various microorganisms .
- Results : The compound showed moderate antifungal activity and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus .
Preparation of Antitumor Agents
- Scientific Field : Oncology
- Summary of Application : The compound is used as a reactant in the preparation of inhibitors of kinesin spindle protein (KSP), which are potential antitumor agents .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes are not specified in the source .
Suzuki-Coupling Reactions
- Scientific Field : Organic Chemistry
- Summary of Application : The compound is used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes are not specified in the source .
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Summary of Application : The compound is used as a boron reagent in Suzuki–Miyaura coupling reactions .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes are not specified in the source .
Functionalization via Lithiation
- Scientific Field : Organic Chemistry
- Summary of Application : The compound is used for functionalization via lithiation and reaction with electrophiles .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes are not specified in the source .
Preparation of Potential Antagonist of Corticotropin-Releasing Hormone
- Scientific Field : Biochemistry
- Summary of Application : The compound is used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
[2-cyano-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-3,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGZUORHRHHHGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(trifluoromethyl)phenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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